molecular formula C5H6OS B3045487 3-Furanmethanethiol CAS No. 108499-25-8

3-Furanmethanethiol

Cat. No.: B3045487
CAS No.: 108499-25-8
M. Wt: 114.17 g/mol
InChI Key: QVJBJBWGSWLPQL-UHFFFAOYSA-N
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Description

3-Furanmethanethiol, also known as 2-Furanmethanethiol, is an organic compound containing a furan ring substituted with a sulfanylmethyl group. It is a clear, colorless liquid when pure, but it becomes yellow upon prolonged standing. This compound is known for its strong odor reminiscent of roasted coffee and is a key component in the aroma of roasted coffee .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Furanmethanethiol can be synthesized by reacting furfuryl alcohol with thiourea in the presence of hydrochloric acid. The reaction proceeds via an intermediate isothiouronium salt, which is hydrolyzed to the thiol by heating with sodium hydroxide . The reaction is exothermic and requires careful temperature control to avoid decomposition of the furan ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is typically purified through steam distillation and dried using calcium chloride .

Chemical Reactions Analysis

Types of Reactions: 3-Furanmethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Substitution reactions often use halogenating agents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Oxidation of this compound can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield the corresponding alcohol or hydrocarbon.

    Substitution: Substitution reactions can produce various halogenated derivatives of the compound.

Scientific Research Applications

3-Furanmethanethiol has several applications in scientific research:

Properties

IUPAC Name

furan-3-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJBJBWGSWLPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315667
Record name 3-Furanmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108499-25-8
Record name 3-Furanmethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108499-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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